N-[3-(allyloxy)phenyl]-4-ethoxybenzamide
Description
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide is a synthetic benzamide derivative characterized by an allyloxy group at the 3-position of the phenyl ring and an ethoxy substituent at the 4-position of the benzamide moiety. These compounds target virulence factors in Candida albicans, particularly filamentation and biofilm formation, which are critical for pathogenicity . The ethoxy group in the title compound may influence its pharmacokinetic properties (e.g., lipophilicity and metabolic stability) compared to methoxy or other alkoxy variants.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(11-9-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
InChI Key |
PYTZVBGQCUBMMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and chemical properties of N-[3-(allyloxy)phenyl]-4-ethoxybenzamide can be contextualized by comparing it to analogs with modifications in the alkoxy substituents, aromatic systems, or amide linkages. Below is a detailed analysis:
Alkoxy Substituent Variations
- N-[3-(allyloxy)phenyl]-4-methoxybenzamide (): This methoxy analog is a lead antifungal compound that inhibits C. albicans filamentation by downregulating virulence genes (e.g., SAP5, ECE1, ALS3). Transcriptomic analysis revealed significant gene expression changes (618 up-regulated, 702 down-regulated) . The ethoxy variant may exhibit altered potency due to increased steric bulk or lipophilicity, though direct comparative data are unavailable. Key difference: Methoxy (OCH₃) vs.
- N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide (): This compound features a propoxy group (OCH₂CH₂CH₃) and a hydrazine-linked side chain. The longer alkoxy chain may enhance membrane permeability but reduce metabolic stability compared to ethoxy .
Benzamide Derivatives with Different Aromatic Systems
- N-(4-fluorophenyl)-N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-4-ethoxybenzamide (): This derivative incorporates a fluorophenyl and isoquinolinyl moiety. The 4-ethoxybenzamide core is retained, but the additional aromatic systems likely shift its biological target (e.g., anticancer activity vs. antifungal) .
N-Phenyl-4-(trifluoromethoxy)benzamide ():
The trifluoromethoxy (OCF₃) group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. This contrasts with the electron-donating ethoxy group in the title compound .
Thiazole and Heterocyclic Analogs
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): This thiazole-containing benzamide demonstrates the impact of heterocyclic rings on molecular geometry and crystallographic packing. Such structural differences may limit antifungal activity compared to the allyloxy-phenylbenzamide scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
